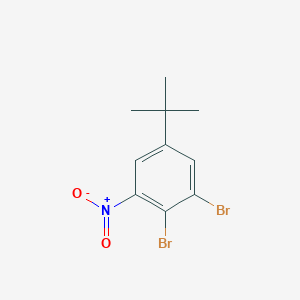

3,4-Dibromo-5-nitrotertbutylbenzene

Description

Contextualization of Substituted Benzene (B151609) Derivatives in Contemporary Organic Chemistry

The benzene ring, a stable aromatic system, undergoes electrophilic aromatic substitution (EAS) as its characteristic reaction. ksu.edu.sa The introduction of substituents alters the electron density of the ring and directs subsequent substitutions to specific positions (ortho, meta, or para). byjus.comlibretexts.org Activating groups, which are electron-donating, increase the rate of EAS and typically direct incoming electrophiles to the ortho and para positions. libretexts.org Conversely, deactivating groups, which are electron-withdrawing, slow down the reaction and generally direct incoming electrophiles to the meta position. msu.edulibretexts.org Halogens are a notable exception, as they are deactivating yet ortho-, para-directing. libretexts.org The interplay of these substituent effects is a cornerstone of modern synthetic strategy, enabling the regioselective construction of complex aromatic molecules. pressbooks.pub

Rationale for Investigating 3,4-Dibromo-5-nitro-tert-butylbenzene

The specific substitution pattern of 3,4-Dibromo-5-nitro-tert-butylbenzene presents a unique case for studying the combined electronic and steric influences of its functional groups. The tert-butyl group is a bulky, weakly activating group that directs ortho and para. The two bromine atoms are deactivating but ortho-, para-directing. The nitro group is a strong deactivating group and a meta-director. The juxtaposition of these varied substituents on a single benzene ring creates a complex electronic environment and significant steric hindrance, making it an intriguing target for synthetic and mechanistic studies. Investigating this compound can provide deeper insights into the competitive nature of directing effects and the limits of electrophilic aromatic substitution on highly substituted and sterically congested rings.

Overview of Research Scope and Methodological Approaches

The study of 3,4-Dibromo-5-nitro-tert-butylbenzene would likely involve a multi-faceted approach. Key areas of investigation would include:

Synthesis: Developing a rational synthetic route to the target molecule. This would likely involve a multi-step process, carefully considering the order of introduction of the substituents to achieve the desired regiochemistry.

Spectroscopic Characterization: Utilizing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure of the synthesized compound.

Physicochemical Property Determination: Measuring properties such as melting point, boiling point, and solubility to characterize the compound.

Reactivity Studies: Exploring the potential for further chemical transformations of the compound, such as nucleophilic aromatic substitution or reduction of the nitro group.

Methodologically, the synthesis would rely on established electrophilic aromatic substitution reactions, potentially requiring harsh reaction conditions due to the deactivating nature of the bromo and nitro substituents. scirp.orgscirp.org Purification would likely be achieved through techniques like column chromatography or recrystallization.

Historical Context of Brominated and Nitrated Aromatic Compounds in Synthetic Chemistry

Brominated and nitrated aromatic compounds have a long and significant history in synthetic chemistry. scirp.orgnih.gov Nitration, the introduction of a nitro group (-NO₂), is one of the oldest and most studied electrophilic aromatic substitution reactions. nih.govlibretexts.org Nitroaromatics are valuable intermediates, as the nitro group can be readily converted into other functional groups, most notably an amino group (-NH₂), which is a gateway to a wide range of other chemistries. pressbooks.publibretexts.org

Bromination, the introduction of a bromine atom, is another fundamental transformation. scirp.orgsci-hub.se Bromoarenes are versatile synthetic intermediates, particularly in modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. scirp.org The presence of bromine atoms in an aromatic ring provides a reactive handle for the construction of more complex molecular architectures. The combination of nitration and bromination on an aromatic ring has been a powerful strategy for the synthesis of a diverse array of functionalized molecules. scirp.orgscirp.org

Interactive Data Tables

Below are interactive tables detailing the properties of related compounds, which can be used to infer the characteristics of 3,4-Dibromo-5-nitro-tert-butylbenzene.

Table 1: Physicochemical Properties of Related Dibromonitrobenzenes

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 1,3-Dibromo-5-nitrobenzene | C₆H₃Br₂NO₂ | 280.90 | 103.0 - 107.0 |

| 2,4-Dibromonitrobenzene | C₆H₃Br₂NO₂ | 280.90 | 58 - 60 |

| 2,6-Dibromonitrobenzene | C₆H₃Br₂NO₂ | 280.90 | 80 - 82 |

Data sourced from PubChem and commercial supplier information. nih.govchemicalbook.com

Table 2: Properties of Substituted tert-Butylbenzenes

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| tert-Butylbenzene (B1681246) | C₁₀H₁₄ | 134.22 | 169 |

| 1,3-Dibromo-5-tert-butylbenzene (B189841) | C₁₀H₁₂Br₂ | 292.01 | Not readily available |

| p-Nitro-tert-butylbenzene | C₁₀H₁₃NO₂ | 179.22 | 262 - 264 |

Data sourced from chemical databases and literature. acs.orgnih.govsigmaaldrich.com

Structure

3D Structure

Propriétés

Numéro CAS |

57716-71-9 |

|---|---|

Formule moléculaire |

C10H11Br2NO2 |

Poids moléculaire |

337.01 g/mol |

Nom IUPAC |

1,2-dibromo-5-tert-butyl-3-nitrobenzene |

InChI |

InChI=1S/C10H11Br2NO2/c1-10(2,3)6-4-7(11)9(12)8(5-6)13(14)15/h4-5H,1-3H3 |

Clé InChI |

OUSINYQPFAFDIP-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)C1=CC(=C(C(=C1)Br)Br)[N+](=O)[O-] |

Origine du produit |

United States |

Synthetic Methodologies for 3,4 Dibromo 5 Nitrotertbutylbenzene

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 3,4-Dibromo-5-nitro-tert-butylbenzene reveals two primary disconnection strategies, both originating from the commercially available tert-butylbenzene (B1681246). The key challenge lies in the order of the electrophilic substitution reactions—bromination and nitration—and managing the directing effects of the substituents at each stage.

Strategy A involves the initial nitration of tert-butylbenzene, followed by a subsequent double bromination. The tert-butyl group is an ortho-para director. Nitration of tert-butylbenzene primarily yields a mixture of 2-nitro-tert-butylbenzene and 4-nitro-tert-butylbenzene, with the para isomer being the major product due to the steric hindrance of the tert-butyl group. libretexts.orgmsu.edu The subsequent bromination of the nitro-tert-butylbenzene intermediate would then be directed by both the nitro group (meta-director) and the tert-butyl group (ortho-para director).

Strategy B proposes the initial dibromination of tert-butylbenzene, followed by nitration. The tert-butyl group directs the first bromine to the para position. The second bromination is then directed by both the tert-butyl group and the first bromine atom (both ortho-para directors), leading to the formation of 1,2-dibromo-4-tert-butylbenzene (B1590542). The final step involves the nitration of this dibrominated intermediate. The directing effects of the two bromine atoms and the tert-butyl group will determine the position of the incoming nitro group.

Precursor Synthesis and Optimization

The successful synthesis of 3,4-Dibromo-5-nitro-tert-butylbenzene is highly dependent on the efficient and selective preparation of its key precursors.

Synthesis of Halogenated Benzenes as Key Intermediates

The synthesis of halogenated tert-butylbenzenes is a critical step in one of the proposed synthetic routes. The direct bromination of tert-butylbenzene can be achieved using bromine in the presence of a Lewis acid catalyst, such as iron filings. researchgate.net The reaction of 1,4-di-tert-butylbenzene (B89470) with bromine in carbon tetrachloride with an iron catalyst has been shown to yield 1,4-di-tert-butyl-2-bromobenzene. researchgate.net A similar approach can be applied to tert-butylbenzene to introduce the first bromine atom, primarily at the para position. The synthesis of 1,2-dibromo-4-tert-butylbenzene is a known procedure and this compound is commercially available. nih.govlookchem.comlookchem.com

Nitration Strategies for Tert-butylbenzene Derivatives

The nitration of tert-butylbenzene and its derivatives is a well-established electrophilic aromatic substitution reaction. A mixture of nitric acid and sulfuric acid is the most common nitrating agent. The nitration of tert-butylbenzene yields a mixture of ortho, meta, and para isomers. The product distribution is influenced by the steric bulk of the tert-butyl group, which hinders ortho-substitution, making the para-isomer the major product. libretexts.orgmsu.eduresearchgate.net One study reported the mononitration of t-butylbenzene yielding 15.8% ortho, 11.5% meta, and 72.7% para isomers. researchgate.net For the synthesis of the target molecule via the nitrated intermediate, the separation of the desired 3-nitro-5-tert-butylbenzene isomer from the mixture would be necessary.

Direct Synthesis Approaches to 3,4-Dibromo-5-nitro-tert-butylbenzene

The direct synthesis of the target compound can be approached from two main directions, as outlined in the retrosynthetic analysis.

Electrophilic Aromatic Substitution Reactions for Bromination

This approach involves the bromination of a nitrated precursor. Starting with 4-nitro-tert-butylbenzene, the nitro group acts as a meta-director, while the tert-butyl group is an ortho-para director. The positions meta to the nitro group are also ortho to the tert-butyl group. Therefore, bromination is expected to occur at the positions ortho to the tert-butyl group. However, bromination of nitrobenzene (B124822) itself requires harsh conditions, such as strong heating. libretexts.org The presence of the activating tert-butyl group might facilitate the reaction under milder conditions. The bromination of 2,4-dinitroaniline (B165453) with bromine and subsequent treatment with sodium hypochlorite (B82951) is a known method for producing brominated nitroaromatics. sci-hub.se

Regioselective Nitration Protocols

This strategy focuses on the nitration of a dibrominated precursor, specifically 1,2-dibromo-4-tert-butylbenzene. The two bromine atoms are deactivating ortho-para directors, while the tert-butyl group is an activating ortho-para director. The position for nitration will be determined by the cumulative directing effects of these three substituents. The most activated and least sterically hindered position is C5. The nitration of 2-Bromo-4-(tert-butyl)benzene using a mixture of concentrated nitric and sulfuric acids is a known method. The bromine atom and the tert-butyl group direct the nitration to the position ortho to the bromine, yielding 2-Bromo-4-(tert-butyl)-1-nitrobenzene. A similar regioselectivity would be expected for the nitration of 1,2-dibromo-4-tert-butylbenzene, leading to the desired 3,4-Dibromo-5-nitro-tert-butylbenzene.

A plausible synthetic route would be the nitration of 1,2-dibromo-4-tert-butylbenzene. The reaction conditions would likely involve a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to prevent over-nitration and side reactions.

Table 1: Proposed Synthesis of 3,4-Dibromo-5-nitro-tert-butylbenzene

| Step | Reactant | Reagents and Conditions | Product |

| 1 | tert-Butylbenzene | Br₂, Fe (catalyst) | 4-Bromo-tert-butylbenzene |

| 2 | 4-Bromo-tert-butylbenzene | Br₂, Fe (catalyst) | 1,2-Dibromo-4-tert-butylbenzene |

| 3 | 1,2-Dibromo-4-tert-butylbenzene | conc. HNO₃, conc. H₂SO₄, 0-25°C | 3,4-Dibromo-5-nitro-tert-butylbenzene |

Table 2: Physical and Chemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| tert-Butylbenzene | C₁₀H₁₄ | 134.22 | 98-51-1 |

| 4-Bromo-tert-butylbenzene | C₁₀H₁₃Br | 213.11 | 3972-65-4 |

| 1,2-Dibromo-4-tert-butylbenzene | C₁₀H₁₂Br₂ | 292.01 | 6683-75-6 |

| 4-Nitro-tert-butylbenzene | C₁₀H₁₃NO₂ | 179.22 | 3282-56-2 |

| 2-Nitro-tert-butylbenzene | C₁₀H₁₃NO₂ | 179.22 | 2899-78-7 |

| 3,4-Dibromo-5-nitro-tert-butylbenzene | C₁₀H₁₁Br₂NO₂ | 337.01 | Not available |

Multi-step Reaction Sequence Development and Optimization

The synthesis of 3,4-Dibromo-5-nitrotertbutylbenzene, more systematically named 1-tert-butyl-3,4-dibromo-5-nitrobenzene, is not extensively documented, requiring a theoretical pathway based on fundamental principles of electrophilic aromatic substitution. A logical retrosynthetic analysis suggests that the final step should be the nitration of a 1-tert-butyl-3,4-dibromobenzene precursor. This approach leverages the directing effects of the existing substituents to install the nitro group at the desired C5 position.

A plausible forward synthetic sequence is as follows:

Friedel-Crafts Alkylation of Benzene (B151609): The initial step involves the introduction of the tert-butyl group onto the benzene ring using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃) to form tert-butylbenzene. fiveable.mefiveable.me

First Bromination: The tert-butylbenzene undergoes electrophilic bromination. The tert-butyl group is an ortho-, para-director, leading to the formation of primarily 4-bromo-tert-butylbenzene. fiveable.me

Second Bromination: The 4-bromo-tert-butylbenzene is subjected to a second bromination to yield 3,4-dibromo-tert-butylbenzene. The directing effects of the C1-tert-butyl and C4-bromo groups, combined with the steric hindrance of the bulky tert-butyl group, favor substitution at the C3 position. gla.ac.uk

Nitration: The final step is the nitration of 3,4-dibromo-tert-butylbenzene using a mixture of concentrated nitric and sulfuric acids. smolecule.comnih.gov The combined directing effects of the substituents guide the incoming nitro group to the C5 position.

Optimization of this sequence involves careful control of reaction conditions for each step to maximize yield and regioselectivity while minimizing side products.

Table 1: Optimization Parameters for Bromination Steps

| Parameter | Condition | Rationale | Source |

|---|---|---|---|

| Brominating Agent | Br₂ or N-Bromosuccinimide (NBS) | Br₂ is a classic reagent; NBS can offer higher selectivity and milder conditions. | nih.govsci-hub.se |

| Catalyst | FeBr₃ or AlBr₃ | Lewis acids polarize the Br-Br bond, increasing the electrophilicity of bromine. FeBr₃ is often preferred. | |

| Temperature | 0–5°C | Lower temperatures reduce the formation of di- and polybrominated byproducts and can improve para-selectivity. |

| Solvent | Carbon tetrachloride, ethyl acetate (B1210297) | The choice of solvent can influence reactivity and product distribution. | |

Table 2: Optimization Parameters for Nitration Step

| Parameter | Condition | Rationale | Source |

|---|---|---|---|

| Nitrating Agent | Concentrated HNO₃/H₂SO₄ | Standard and effective method for generating the nitronium ion (NO₂⁺) electrophile. | smolecule.comnih.gov |

| Temperature | Controlled (e.g., 0–10°C) | Nitration is highly exothermic; temperature control is crucial to prevent over-nitration and ensure safety. | smolecule.com |

| Reaction Time | Monitored (e.g., via TLC) | Prevents the formation of dinitro byproducts or degradation of the starting material. | smolecule.com |

Alternative and Novel Synthetic Pathways

Beyond the classical electrophilic substitution route, modern synthetic chemistry offers novel pathways that may provide improved selectivity, efficiency, or environmental compatibility.

Transition Metal-Catalyzed Coupling Reactions for Aromatic Scaffolds

Transition metal catalysis provides powerful tools for forming C-C, C-N, and C-Br bonds, offering alternatives to traditional electrophilic substitution. sci-hub.seuzh.ch These methods often proceed under milder conditions and can exhibit different regioselectivity.

One potential strategy involves the use of a pre-functionalized arene and a cross-coupling reaction to complete the molecule. For instance, a suitably substituted di-bromo-nitro-aryl boronic acid could be coupled with a tert-butyl source, although this is less direct than Friedel-Crafts alkylation.

A more relevant application is in the introduction of the substituents themselves.

Catalytic Nitration: Instead of using harsh mixed acids, palladium-catalyzed nitration protocols have been developed. nih.gov A potential alternative pathway could involve synthesizing 1-tert-butyl-3,4-dibromobenzene and then introducing the nitro group using a palladium catalyst with a suitable nitrating agent. nih.gov

Catalytic Bromination: While direct bromination is efficient, metal-catalyzed methods, including those using vanadium or molybdenum complexes, can activate bromide sources like H₂O₂ for electrophilic halogenation, sometimes offering unique selectivity. unipd.it

Table 3: Potential Transition Metal-Catalyzed Approaches

| Reaction Type | Proposed Application in Synthesis | Catalyst System Example | Rationale | Source |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Coupling of a dibromo-nitro-benzene derivative with a tert-butylboronic acid. | Pd(OAc)₂ | Forms a C-C bond under relatively mild conditions. Selectivity can be an issue on polyhalogenated arenes. | nih.gov |

| Buchwald-Hartwig Nitration | Nitration of 1-tert-butyl-3,4-dibromobenzene using a palladium catalyst. | Pd₂(dba)₃ / specific phosphine (B1218219) ligand | An alternative to strong acid nitration, potentially offering milder conditions. | nih.gov |

| Halogenation | Bromination of a tert-butyl-nitrobenzene precursor. | TPA(t-Bu,H)-VO | Biomimetic approach that can catalyze the oxidation of bromides to form bromo-organic compounds. | unipd.it |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce waste, use less hazardous materials, and improve energy efficiency in chemical manufacturing. beilstein-journals.org Several aspects of the synthesis of this compound can be improved from a green chemistry perspective.

Greener Bromination: Traditional bromination often uses elemental bromine and halogenated solvents. Greener alternatives include:

Aerobic Oxidative Bromination: A transition-metal-free method using NaBr or HBr as the bromine source, oxygen as the terminal oxidant, and a catalytic amount of an ionic liquid. nih.gov This approach has high atom economy and avoids stoichiometric hazardous reagents.

Bromide/Bromate Couple: Using a solid, stable, and non-hazardous mixture of NaBr and NaBrO₃ in an aqueous acidic medium provides an efficient alternative to liquid bromine. rsc.org

NBS/Silica (B1680970) Gel: The use of N-bromosuccinimide on a solid support like silica gel can lead to highly regioselective brominations while simplifying product purification. nih.gov

Greener Nitration: The use of large quantities of concentrated sulfuric and nitric acid is a significant environmental concern. Alternative methods include:

Mild Nitrating Agents: Reagents like tert-butyl nitrite (B80452) can achieve regioselective nitration under milder conditions than mixed acid. nih.gov

Solid Acid Catalysts: The use of recyclable solid acid catalysts, such as sulfated zirconia, can replace corrosive liquid acids, simplifying workup and reducing waste. researchgate.net

Table 4: Green Chemistry Alternatives for Synthesis

| Reaction Step | Conventional Method | Green Alternative | Advantages | Source |

|---|---|---|---|---|

| Bromination | Br₂ in CCl₄ with FeBr₃ catalyst | Aerobic bromination with NaBr/O₂ and ionic liquid catalyst | Avoids hazardous bromine and chlorinated solvents; high atom efficiency. | nih.gov |

| Bromination | Br₂ in CCl₄ with FeBr₃ catalyst | NaBr/NaBrO₃ in aqueous acid | Uses stable, inexpensive solid reagents and water as a solvent. | rsc.org |

| Nitration | Concentrated HNO₃/H₂SO₄ | tert-Butyl nitrite | Milder reaction conditions, avoiding strong, corrosive acids. | nih.gov |

Reactivity and Reaction Mechanisms of 3,4 Dibromo 5 Nitrotertbutylbenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of a nitro group, a strong electron-withdrawing group, ortho and para to the bromine atoms on the benzene (B151609) ring of 3,4-Dibromo-5-nitro-tert-butylbenzene significantly activates the molecule towards nucleophilic aromatic substitution (SNAr). This activation is a cornerstone of its reactivity profile.

Investigation of Substituent Effects on Reactivity

The reactivity of 3,4-Dibromo-5-nitro-tert-butylbenzene in SNAr reactions is primarily dictated by the electronic effects of its substituents. The nitro group, being a powerful electron-withdrawing group, substantially increases the electrophilicity of the aromatic ring, making it susceptible to attack by nucleophiles. This effect is most pronounced at the positions ortho and para to the nitro group.

The two bromine atoms, being ortho and para to the nitro group, are consequently activated leaving groups. The tert-butyl group, while sterically hindering, exerts a less dominant electronic influence in this context compared to the nitro group. Its primary role is in potentially modulating the regioselectivity of nucleophilic attack.

A comparative analysis of the relative reactivity of similar compounds in SNAr reactions highlights the activating effect of the nitro group. For instance, the rate of piperidinodebromination of 1,2-dibromo-4-nitrobenzene (B1583194) is significantly faster than that of 1,2-dibromobenzene, illustrating the nitro group's activating power.

Table 1: Interactive Data on Substituent Effects in SNAr Reactions

| Compound | Relative Rate of Piperidinodebromination | Activating/Deactivating Group |

| 1,2-Dibromobenzene | 1 | - |

| 1,2-Dibromo-4-nitrobenzene | >10^6 | Nitro (Activating) |

| 3,4-Dibromo-5-nitro-tert-butylbenzene | Estimated >10^6 | Nitro (Activating), tert-Butyl (Steric Hindrance) |

Note: The relative rate for 3,4-Dibromo-5-nitro-tert-butylbenzene is an estimation based on the known activating effects of the nitro group.

Mechanistic Studies of SNAr Processes

The mechanism of SNAr reactions involving 3,4-Dibromo-5-nitro-tert-butylbenzene proceeds through a well-established two-step addition-elimination pathway. The first step involves the attack of a nucleophile on the carbon atom bearing a bromine atom, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed and is significantly enhanced by the delocalization of the negative charge onto the nitro group.

The second step is the departure of the bromide ion, which is a good leaving group, to restore the aromaticity of the ring. The rate-determining step is typically the formation of the Meisenheimer complex. The steric hindrance imposed by the tert-butyl group may influence the rate of nucleophilic attack, potentially favoring attack at the less hindered bromine atom.

Electrophilic Aromatic Substitution (EAS) Reactivity of the Benzene Ring

In contrast to its high reactivity in SNAr reactions, 3,4-Dibromo-5-nitro-tert-butylbenzene is strongly deactivated towards electrophilic aromatic substitution (EAS). The presence of two deactivating bromine atoms and a potent deactivating nitro group renders the benzene ring electron-deficient and thus less susceptible to attack by electrophiles.

Regioselectivity and Directing Effects of Substituents

The regioselectivity of any potential EAS reaction on 3,4-Dibromo-5-nitro-tert-butylbenzene is governed by the directing effects of the existing substituents. The nitro group and the bromine atoms are meta-directing deactivators, while the tert-butyl group is an ortho-, para-directing activator.

Competitive Reaction Pathways

Given the highly deactivated nature of the aromatic ring towards EAS, competitive reaction pathways are likely to dominate. For instance, reactions with strong electrophiles might lead to oxidation of the tert-butyl group or other side reactions rather than substitution on the aromatic ring. The steric bulk of the tert-butyl group can also play a role in directing the reaction away from the aromatic ring.

Reduction Reactions of the Nitro Group

The nitro group of 3,4-Dibromo-5-nitro-tert-butylbenzene is readily susceptible to reduction, providing a versatile handle for further synthetic transformations. A variety of reducing agents can be employed to convert the nitro group into an amino group, leading to the formation of 3,4-Dibromo-5-tert-butylaniline.

Commonly used reducing agents for this transformation include metals in acidic media (e.g., tin, iron, or zinc in hydrochloric acid) and catalytic hydrogenation (e.g., using H2 gas with a palladium, platinum, or nickel catalyst). The choice of reducing agent can be critical to avoid side reactions, such as the hydrodebromination (removal of bromine atoms), especially under catalytic hydrogenation conditions.

The reduction of the nitro group transforms the electronic properties of the molecule significantly. The resulting amino group is a strong activating group and an ortho-, para-director, which would dramatically alter the reactivity of the aromatic ring in subsequent EAS reactions.

Table 2: Common Reducing Agents for Nitro to Amine Conversion

| Reducing Agent | Conditions | Potential Side Reactions |

| Sn/HCl | Acidic, aqueous | - |

| Fe/HCl | Acidic, aqueous | - |

| Zn/HCl | Acidic, aqueous | - |

| H2/Pd-C | Neutral, various solvents | Hydrodebromination |

| H2/PtO2 | Acidic or neutral | Hydrodebromination |

Selective Reduction to Amine Derivatives

The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis. For a substrate like 3,4-Dibromo-5-nitro-tert-butylbenzene, the key challenge is to achieve this reduction selectively without affecting the two bromo substituents (chemoselectivity). The product of this reaction is 5-tert-Butyl-2,3-dibromoaniline.

Several methods are established for the selective reduction of aromatic nitro groups in the presence of halogens. researchgate.net Catalytic hydrogenation is a common approach. While catalysts like palladium on carbon (Pd/C) can sometimes lead to hydrodehalogenation (loss of bromine), platinum-based catalysts, such as platinum on carbon (Pt/C), are often more selective for nitro group reduction under low hydrogen pressure. researchgate.net

Another widely used method involves the use of metal salts in acidic or neutral conditions. Tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol (B145695) or ethyl acetate (B1210297) is a classic and effective reagent for selectively reducing nitro groups while leaving aryl halides intact. researchgate.net This method is advantageous as it operates under relatively mild conditions and tolerates a wide range of other functional groups.

Table 1: Representative Conditions for Selective Nitro Group Reduction

| Reagent/Catalyst | Solvent | Typical Conditions | Selectivity Notes |

|---|---|---|---|

| SnCl₂·2H₂O | Ethanol or Ethyl Acetate | 70°C | High selectivity for nitro group reduction; C-Br bonds are preserved. researchgate.net |

| H₂ (low pressure), Pt/C | Ethanol or Methanol | Room Temperature | Good selectivity; Pt is generally preferred over Pd to minimize hydrodehalogenation. researchgate.net |

| Iron (Fe) powder, HCl | Water/Ethanol | Reflux | Classic method (Béchamp reduction); effective and economical. |

Partial Reduction Pathways

The reduction of a nitro group can proceed through several intermediates before reaching the amine stage. These intermediates include nitrosoarenes and N-arylhydroxylamines. acs.org Achieving a selective partial reduction to isolate these intermediates requires careful control of reaction conditions and specific reagents, as the intermediates are often more easily reduced than the starting nitro compound. acs.orgmdpi.com

For instance, the reduction of nitroarenes to N-arylhydroxylamines can be accomplished using zinc dust in the presence of ammonium (B1175870) chloride or with specific catalytic systems like ruthenium nanoparticles with hydrazine (B178648) hydrate (B1144303) as the reducing agent. mdpi.comwhiterose.ac.uk The formation of these intermediates is highly dependent on factors like pH, temperature, and the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro and bromo groups on the target molecule, generally facilitate the reduction. However, in some catalytic systems, electron-poor nitroarenes can be selectively reduced to hydrazoarenes (dimeric structures), while electron-rich ones proceed fully to the aniline. whiterose.ac.uk

The direct pathway for nitro reduction proceeds as follows: Ar-NO₂ → Ar-NO (Nitroso) → Ar-NHOH (Hydroxylamine) → Ar-NH₂ (Amine)

A competing condensation pathway can also occur, leading to dimeric species: Ar-NO + Ar-NHOH → Ar-N(O)=N-Ar (Azoxy) → Ar-N=N-Ar (Azo) → Ar-NH-NH-Ar (Hydrazo) → Ar-NH₂ (Amine)

Controlling the reaction to stop at the nitroso or hydroxylamine (B1172632) stage is synthetically challenging but can be achieved with specialized catalysts and conditions. whiterose.ac.uk

Cross-Coupling Reactions of the Bromo Groups

The two bromine atoms on the ring at positions C3 and C4 are key handles for constructing more complex molecules via palladium-catalyzed cross-coupling reactions. A critical aspect of these reactions is regioselectivity—the preferential reaction of one C-Br bond over the other. The C4-Br bond is ortho to the strongly electron-withdrawing nitro group, which makes the C4 position more electron-deficient and generally more reactive toward the initial oxidative addition step in the catalytic cycle. nih.gov However, the C3-Br bond is adjacent to the sterically bulky tert-butyl group, which can hinder the approach of the catalyst. wikipedia.org The outcome of the coupling often depends on the delicate balance between these electronic and steric factors.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron reagent. libretexts.org In the case of 3,4-Dibromo-5-nitro-tert-butylbenzene, a mono-coupling reaction could potentially yield two different isomers.

Based on established principles, the oxidative addition of the palladium catalyst is typically faster at a more electron-poor C-Br bond. nih.govrsc.org Therefore, it is predicted that the C4-Br bond, being ortho to the nitro group, would react preferentially. This would allow for a stepwise, regioselective introduction of two different aryl or vinyl groups. rsc.orgacs.org

Table 2: Predicted Regioselectivity in Mono-Suzuki-Miyaura Coupling

| Position of Bromine | Electronic Factor | Steric Factor | Predicted Major Product |

|---|---|---|---|

| C4-Br | Activated (ortho to -NO₂) | Less hindered | Major product from coupling at C4 |

| C3-Br | Less activated | Hindered (ortho to -tBu) | Minor product from coupling at C3 |

Heck and Sonogashira Coupling Reactions

The Heck and Sonogashira reactions are also cornerstone C-C bond-forming reactions, coupling aryl halides with alkenes and terminal alkynes, respectively. scienceinfo.comwikipedia.org The Heck reaction is known to tolerate a wide variety of functional groups, including nitro groups. scienceinfo.com The Sonogashira coupling, which typically uses a palladium catalyst and a copper(I) co-catalyst, is highly effective for synthesizing arylalkynes. wikipedia.orglibretexts.org

For both reactions, the question of regioselectivity on 3,4-Dibromo-5-nitro-tert-butylbenzene is paramount. Similar to the Suzuki coupling, the greater electrophilicity of the C4 position due to the adjacent nitro group is expected to favor initial reaction at this site. The relative reactivity of aryl halides in these couplings generally follows the order I > OTf > Br >> Cl. wikipedia.orgfu-berlin.de Since both leaving groups are bromine, the selectivity is governed by the electronic and steric environment of the ring.

Buchwald-Hartwig Amination Studies

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling aryl halides with amines, catalyzed by a palladium complex. wikipedia.org This reaction would enable the conversion of one or both bromo groups in 3,4-Dibromo-5-nitro-tert-butylbenzene to substituted amino groups.

A key consideration for this reaction is the choice of base. Strong bases like sodium tert-butoxide (NaOtBu), which often promote high reaction rates, can be incompatible with functional groups like nitro groups. libretexts.org In such cases, weaker carbonate bases (e.g., Cs₂CO₃ or K₂CO₃) may be required, although this can lead to lower reaction rates. libretexts.org The regioselectivity would likely follow the same trend as other cross-coupling reactions, with the C4-Br bond being more reactive due to electronic activation by the nitro group. nih.gov The development of specialized palladium-phosphine ligand systems has been crucial for expanding the scope and functional group tolerance of this reaction. wikipedia.orgorganic-chemistry.org

Investigation of Tert-butyl Group Reactivity and Transformations

The tert-butyl group is generally considered to be robust and chemically inert under many reaction conditions. Its primary role is often as a sterically directing group or to enhance solubility.

In the context of electrophilic aromatic substitution, the tert-butyl group is a weak activating group and an ortho-, para-director due to inductive effects and hyperconjugation. wikipedia.orgstackexchange.com However, its large size sterically hinders attack at the ortho positions, strongly favoring para substitution. ucalgary.camasterorganicchemistry.com For 3,4-Dibromo-5-nitro-tert-butylbenzene, the aromatic ring is already heavily substituted and strongly deactivated by the nitro and bromo groups, making further electrophilic substitution highly improbable under standard conditions.

Transformations of the tert-butyl group itself are rare. Unlike alkyl groups with benzylic hydrogens (e.g., methyl or ethyl groups), the tert-butyl group lacks a benzylic C-H bond and is therefore resistant to oxidation by common reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid. pressbooks.publibretexts.orglibretexts.org However, under very harsh conditions, such as reacting with NO₂ gas at temperatures above 160°C, it is possible to oxidize an aromatic tert-butyl group to a carboxylic acid. google.com Another potential, though unlikely, reaction on such a deactivated ring is ipso-substitution, where an incoming electrophile displaces the entire tert-butyl group, particularly under Friedel-Crafts conditions.

Radical Reactions Involving 3,4-Dibromo-5-nitro-tert-butylbenzene

Radical reactions involving 3,4-Dibromo-5-nitro-tert-butylbenzene are anticipated to primarily occur at the aromatic ring, as the tert-butyl group lacks benzylic hydrogens, rendering it inert to typical benzylic radical reactions like bromination. khanacademy.orguomustansiriyah.edu.iq The presence of both activating (tert-butyl) and deactivating (bromo, nitro) substituents creates a complex reactivity profile.

Free radical substitution on the aromatic ring can be initiated by radical initiators or light. The regioselectivity of such reactions is influenced by the directing effects of the existing substituents. The tert-butyl group is an ortho, para-director, while the bromo and nitro groups are meta-directors. msu.edumasterorganicchemistry.comstudymind.co.uk However, the bulky nature of the tert-butyl group can sterically hinder attack at the ortho position. ucalgary.camsu.edulibretexts.org

A plausible radical reaction is homolytic aromatic substitution, where a radical species attacks the benzene ring. For instance, in a hypothetical radical bromination, a bromine radical could add to the aromatic ring, followed by the loss of a hydrogen atom to restore aromaticity. The positions least deactivated by the nitro and bromo groups and activated by the tert-butyl group would be the most likely sites of attack.

Predicted Radical Reaction Pathways:

| Reaction Type | Reagents & Conditions | Predicted Major Product(s) | Rationale |

| Radical Halogenation | Br₂, light (hν) or radical initiator | 1,2,4-Tribromo-5-nitro-3-tert-butylbenzene | The position meta to the nitro group and ortho/para to the tert-butyl group is the most likely site for substitution, balancing electronic and steric effects. |

| Arylation | Aryl radicals | Arylated derivatives of 3,4-Dibromo-5-nitro-tert-butylbenzene | The incoming aryl radical would likely substitute at the sterically accessible position activated by the tert-butyl group. |

It is important to note that these are predicted outcomes, and the actual product distribution would depend on the specific reaction conditions and the nature of the radical species involved.

Photochemical Reactivity Studies

The photochemical reactivity of 3,4-Dibromo-5-nitro-tert-butylbenzene is expected to be rich and complex due to the presence of two distinct chromophores: the nitroaromatic system and the bromoaromatic moieties. Both nitro and bromo substituents are known to influence the photochemical behavior of aromatic compounds. nih.govresearchgate.net

Upon absorption of UV light, the molecule will be promoted to an excited state. Nitroaromatic compounds are known to undergo several photochemical transformations from their excited states, including intramolecular rearrangements and cleavage. rsc.orgnih.gov The nitro group can rearrange to a nitrite (B80452), which can lead to further reactions. nih.gov Another possible pathway is the homolytic cleavage of the C-NO₂ bond or, more likely, a C-Br bond, given that the carbon-halogen bond is often labile upon photolysis. acs.org The presence of the tert-butyl group may enhance the rate of certain photoreactions compared to unsubstituted benzene. nih.govacs.org

The "heavy atom effect" of the bromine atoms is expected to promote intersystem crossing from the singlet excited state to the triplet excited state, which could open up different reaction pathways. researchgate.net

Hypothetical Photochemical Transformations:

| Reaction Type | Wavelength | Predicted Product(s) | Postulated Mechanism |

| Photoreduction of Nitro Group | UV light, H-donor solvent | 3,4-Dibromo-5-amino-tert-butylbenzene | Excitation of the nitro group followed by hydrogen abstraction from the solvent. |

| Photodegradation | UV light | Complex mixture of products, potentially including debrominated or denitrated species. | Homolytic cleavage of C-Br or C-N bonds, followed by radical reactions. |

| Intramolecular Rearrangement | UV light | Phenolic compounds or quinone-like structures. | Photoinduced rearrangement of the nitro group to a nitrite, followed by further transformations. nih.gov |

These photochemical pathways are theoretical and based on the known reactivity of related compounds. The actual products and their yields would be highly dependent on the solvent, the presence of oxygen, and the specific wavelength of light used for irradiation.

Theoretical and Computational Investigations of 3,4 Dibromo 5 Nitrotertbutylbenzene

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These computational methods can provide deep insights into the distribution of electrons and the nature of chemical bonds.

Density Functional Theory (DFT) Studies of Molecular Orbitals

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govepstem.netd-nb.info By calculating the electron density, DFT can determine the shapes and energies of molecular orbitals. This information is crucial for understanding a molecule's stability, reactivity, and spectroscopic properties. For 3,4-Dibromo-5-nitrotertbutylbenzene, a DFT study would reveal the influence of the bromo, nitro, and tert-butyl substituents on the electronic distribution within the benzene (B151609) ring. However, specific DFT calculations for this compound are not available in the published literature.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.comwikipedia.orgyoutube.com The energy and spatial distribution of these orbitals can predict a molecule's susceptibility to nucleophilic or electrophilic attack. An FMO analysis of this compound would provide valuable predictions about its chemical behavior in various reactions. As with DFT studies, dedicated FMO analyses for this specific compound have not been reported.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is not static, and conformational analysis explores the different spatial arrangements of its atoms and their relative energies.

Isomeric Studies and Stability Predictions

Computational methods can be employed to study the relative stabilities of different isomers of a compound. By calculating the total energy of various structural and positional isomers of dibromo-nitro-tert-butylbenzene, it would be possible to predict the most stable arrangements. This information is vital for synthesis and understanding the potential for isomeric impurities. However, specific computational studies on the isomers of this compound and their relative stabilities are not documented.

Reaction Pathway and Transition State Calculations

Computational chemistry can model the entire course of a chemical reaction, from reactants to products, providing detailed information about the mechanism. By calculating the reaction pathway and identifying the transition state—the highest energy point along the reaction coordinate—researchers can understand the kinetics and feasibility of a chemical transformation. Such calculations for reactions involving this compound would offer insights into its synthesis and degradation pathways. At present, no such computational studies have been made publicly available.

No Published Theoretical and Computational Data Available for 3,4-Dibromo-5-nitro-tert-butylbenzene

Following a comprehensive search of scientific databases and scholarly articles, it has been determined that there are no specific published theoretical and computational investigations focused on the chemical compound 3,4-Dibromo-5-nitro-tert-butylbenzene . While the methodologies outlined in the user's request are standard and widely applied in computational chemistry, their specific application to this particular molecule has not been documented in available literature.

The initial and subsequent targeted searches for research on the elucidation of its reaction mechanisms, calculation of its kinetic and thermodynamic parameters, prediction of its spectroscopic properties (NMR, IR, Raman), or molecular docking studies have yielded no relevant results. The search results did return information on computational studies of related, but distinct, molecules such as other substituted nitrobenzenes, bromobenzenes, and tert-butylbenzenes. However, no data exists for the specific compound of interest.

Without any dedicated research on "3,4-Dibromo-5-nitro-tert-butylbenzene," it is not possible to generate a scientifically accurate and informative article that adheres to the requested outline and includes detailed research findings and data tables. The creation of such an article would require access to primary research that does not appear to have been conducted or published.

Therefore, the content for the following sections, as requested by the user, cannot be provided:

Advanced Materials Science Applications and Derivatization Studies

Exploration as a Building Block for Functional Organic Materials

The presence of reactive bromine and nitro functionalities, combined with the solubilizing effect of the tert-butyl group, makes 3,4-dibromo-5-nitro-tert-butylbenzene an intriguing starting material for the synthesis of advanced organic materials. The bromine atoms are amenable to various cross-coupling reactions, while the nitro group can be reduced to an amine, providing a key linkage for polymerization or further derivatization.

Precursor for Advanced Polymers and Copolymers

While direct polymerization of 3,4-dibromo-5-nitro-tert-butylbenzene has not been extensively documented, its structure suggests its utility as a monomer or a precursor to monomers for high-performance polymers. The debromination of such compounds can lead to the formation of polyphenylenes, a class of polymers known for their thermal stability and dielectric properties.

Furthermore, the conversion of the nitro group to an amino group would yield 3,4-dibromo-5-tert-butylaniline. This resulting diamine could serve as a monomer in the synthesis of aromatic polyamides or polyimides. These classes of polymers are renowned for their exceptional thermal stability, chemical resistance, and mechanical strength, finding applications in aerospace, electronics, and protective coatings. The bulky tert-butyl group would likely enhance the solubility of the resulting polymers, facilitating their processing.

Aromatic polyamides can be synthesized through the direct phosphorylation condensation of a bis(ether-carboxylic acid) with various diamines. researchgate.net For instance, a similar monomer, 1,4-Bis(4-carboxyphenoxy)-2,5-di-tert-butylbenzene, has been used to create a series of soluble aromatic polyamides with good mechanical properties and high thermal stability. researchgate.net

Table 1: Potential Polymerization Reactions Involving Derivatives of 3,4-Dibromo-5-nitro-tert-butylbenzene

| Monomer Derivative | Polymerization Method | Resulting Polymer Class | Potential Properties |

| 3,4-Dibromo-5-tert-butylaniline | Polycondensation with diacyl chlorides | Aromatic Polyamide | High thermal stability, good solubility |

| 3,4-Diamino-5-tert-butylbenzene | Polycondensation with dianhydrides | Aromatic Polyimide | Excellent thermal and chemical resistance |

| 3,4-Diethynyl-5-nitro-tert-butylbenzene | Oxidative coupling | Poly(phenylene ethynylene) | Conjugated, potential for electronic applications |

Synthesis of Liquid Crystalline Materials

The rigid core structure and the presence of polarizable groups in 3,4-dibromo-5-nitro-tert-butylbenzene and its derivatives make them candidates for the synthesis of liquid crystalline materials. The introduction of long alkyl or alkoxy chains, typically via ether or ester linkages, can induce mesophase behavior.

For example, the synthesis of liquid crystals often involves the connection of a rigid core, such as a biphenyl (B1667301) or a phenyl-1,3,4-oxadiazole unit, with flexible terminal chains. beilstein-journals.org The bent shape that can arise from the 1,3-disubstitution pattern of the benzene (B151609) ring in derivatives of this compound might lead to the formation of bent-core or "banana" liquid crystals, which exhibit unique polar switching properties. ajchem-a.com While direct synthesis from 3,4-dibromo-5-nitro-tert-butylbenzene is not reported, related dibromonitrobenzene compounds have been explored as precursors for liquid crystalline materials. hcchems.comntu.ac.uk

Role in Supramolecular Chemistry and Self-Assembly

The non-covalent interactions involving the functional groups of 3,4-dibromo-5-nitro-tert-butylbenzene are crucial in directing the self-assembly of its derivatives in the solid state, a key aspect of crystal engineering.

Design of Molecular Recognition Systems

The nitro and bromo groups of the title compound can act as hydrogen and halogen bond acceptors, respectively. This allows for the design of host-guest systems and molecular recognition motifs. For instance, nitroaromatic compounds are known to form charge-transfer complexes with electron-rich aromatic systems. nih.gov This property can be exploited in the design of sensors or in the controlled assembly of supramolecular structures.

The principles of molecular recognition are fundamental to the development of complex supramolecular architectures. Macrocyclic hosts, for example, utilize a combination of non-covalent interactions to selectively bind guest molecules. nih.gov While specific studies on 3,4-dibromo-5-nitro-tert-butylbenzene in this context are lacking, the functional groups present are well-established participants in molecular recognition events.

Non-covalent Interactions in Crystal Engineering

The arrangement of molecules in a crystal lattice is governed by a subtle interplay of non-covalent interactions. In halogenated nitrobenzenes, halogen bonds (Br···Br, Br···O) and interactions involving the nitro group (C-H···O, N-O···π) play a significant role in determining the crystal packing. iucr.org

Studies on related polyhalogenated nitrobenzenes have shown that the substitution pattern dramatically influences the network of intermolecular interactions. iucr.org For example, in the crystal structure of 1,2,3-tribromo-5-nitrobenzene, a Br···Br halogen bond is a key feature of the packing. iucr.org The presence of the bulky tert-butyl group in 3,4-dibromo-5-nitro-tert-butylbenzene would add another layer of complexity, influencing the steric hindrance around the interacting groups and potentially leading to the formation of porous structures or inclusion compounds.

Table 2: Potential Non-covalent Interactions involving 3,4-Dibromo-5-nitro-tert-butylbenzene Derivatives

| Interaction Type | Donor | Acceptor | Significance in Crystal Engineering |

| Halogen Bond | C-Br | Br, O (nitro) | Directional interaction for predictable packing |

| Hydrogen Bond | C-H (aromatic) | O (nitro) | Stabilization of crystal lattice |

| π-π Stacking | Aromatic ring | Aromatic ring | Formation of columnar or layered structures |

| Charge-Transfer | Electron-rich species | Nitroaromatic ring | Colorimetric sensing, electronic materials |

Development of Novel Heterocyclic Compounds from 3,4-Dibromo-5-nitrotertbutylbenzene

The versatile substitution pattern of 3,4-dibromo-5-nitro-tert-butylbenzene makes it a valuable starting material for the synthesis of a variety of heterocyclic compounds. The nitro group can be readily reduced to an amino group, which can then participate in cyclization reactions to form nitrogen-containing heterocycles.

For instance, the reduction of the nitro group to an amine, followed by reactions with appropriate reagents, can lead to the formation of benzimidazoles, quinoxalines, or phenazines. A related compound, 3-nitro-4,5-dibromo-tert-butylbenzene, has been utilized in the synthesis of soluble 1,8(11),15(18),22(25)-tetranitro-3,10(9),17(16),24(23)-tetra-tert-butylphthalocyanines through the Rosenmund-von Braun reaction. umich.eduresearchgate.net This suggests that 3,4-dibromo-5-nitro-tert-butylbenzene could be a precursor for the synthesis of asymmetrically substituted phthalocyanines, which are of interest for their applications in catalysis, sensing, and photodynamic therapy.

The synthesis of novel 7-bromo- and 7,8-dibromo-3-tert-butylpyrazolo[5,1-c] rsc.orgresearchgate.netnih.govtriazines has been achieved through the reduction of a triazine carbonyl with subsequent dehydrative aromatization. Although not directly starting from the title compound, this demonstrates a pathway for creating complex heterocyclic systems from substituted precursors.

Furthermore, the bromine atoms can be displaced by nucleophiles or participate in palladium-catalyzed cross-coupling reactions to introduce other functionalities that can then be used to construct heterocyclic rings. For example, Sonogashira coupling could introduce alkyne moieties, which are versatile precursors for a wide range of heterocycles.

Design of Optoelectronic Materials Precursors

The compound 3,4-Dibromo-5-nitro-tert-butylbenzene serves as a key starting material for precursors of optoelectronic materials, particularly in the synthesis of soluble phthalocyanine (B1677752) derivatives. Phthalocyanines are large, aromatic macrocyclic compounds known for their intense colors and excellent thermal stability, making them suitable for applications in dyes, sensors, and as active components in organic electronic devices.

A significant application involves the conversion of 3,4-Dibromo-5-nitro-tert-butylbenzene into 5-tert-butyl-3-nitro-phthalonitrile. umich.edu This transformation is accomplished through the Rosenmund-von Braun reaction, where the two bromo substituents are replaced by cyano groups. The resulting phthalonitrile (B49051) is an essential building block for creating highly functionalized phthalocyanines.

The subsequent macrocyclization of 5-tert-butyl-3-nitro-phthalonitrile leads to the formation of 1,8(11),15(18),22(25)-tetranitro-3,10(9),17(16),24(23)-tetra-tert-butylphthalocyanine. umich.edu The presence of both the nitro and tert-butyl groups on the periphery of the phthalocyanine macrocycle is crucial. The tert-butyl groups significantly enhance the solubility of the final compound in common organic solvents, which is a critical factor for solution-based processing and fabrication of thin-film electronic devices. umich.edu The nitro groups, on the other hand, can be further modified or can serve to tune the electronic properties of the material. The ability to generate soluble, yet electronically active, large-scale molecular systems from 3,4-Dibromo-5-nitro-tert-butylbenzene underscores its importance as a precursor in the field of optoelectronics. umich.edu

Table 1: Synthesis of Phthalocyanine Precursor

| Starting Material | Reaction | Product | Significance | Reference |

|---|---|---|---|---|

| 3,4-Dibromo-5-nitro-tert-butylbenzene | Rosenmund-von Braun Reaction | 5-tert-butyl-3-nitro-phthalonitrile | Key building block for substituted phthalocyanines. | umich.edu |

Applications in Catalyst Design and Ligand Synthesis

The functional groups of 3,4-Dibromo-5-nitro-tert-butylbenzene provide multiple reaction sites for the synthesis of complex ligands used in catalysis. The bromo groups are ideal for participating in cross-coupling reactions, while the nitro group can be readily reduced to an amino group, which is a common coordinating site in ligands.

The synthesis of novel ligands often involves the strategic modification of aromatic backbones. For instance, related structures like 1,3-dibromo-5-tert-butylbenzene (B189841) are used in Ullmann condensation or Buchwald-Hartwig amination reactions to create new C-N bonds, forming the basis for various ligands. researchgate.net By analogy, the bromine atoms on 3,4-Dibromo-5-nitro-tert-butylbenzene can be substituted to introduce coordinating moieties.

A plausible synthetic route for a new ligand would first involve the reduction of the nitro group to an amine. This transformation is typically achieved using standard reducing agents like tin(II) chloride or catalytic hydrogenation. nih.gov The resulting 3,4-dibromo-5-tert-butylaniline would then be a versatile intermediate. The amino group can act as a primary coordination site or be further derivatized, while the two bromine atoms can undergo sequential or simultaneous cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) to introduce phosphine (B1218219), amine, or other donor groups. This modular approach allows for the construction of a wide array of bidentate or tridentate ligands with specific steric and electronic properties dictated by the persistent tert-butyl group and the newly introduced functionalities. These tailored ligands can then be complexed with transition metals to form catalysts for a variety of organic transformations. google.comgoogle.com

Table 2: Potential Derivatization for Ligand Synthesis

| Intermediate Compound | Potential Reaction | Target Functionality | Application |

|---|---|---|---|

| 3,4-Dibromo-5-nitro-tert-butylbenzene | Reduction of nitro group | 3,4-Dibromo-5-tert-butylaniline | Precursor for ligand synthesis. nih.gov |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| 1,3-dibromo-5-tert-butylbenzene |

| 1,8(11),15(18),22(25)-tetranitro-3,10(9),17(16),24(23)-tetra-tert-butylphthalocyanine |

| 3,4-Dibromo-5-nitro-tert-butylbenzene |

| 3,4-dibromo-5-tert-butylaniline |

| 5-tert-butyl-3-nitro-phthalonitrile |

Conclusion and Future Research Directions

Summary of Key Research Findings on 3,4-Dibromo-5-nitrotertbutylbenzene

Direct research on 3,4-Dibromo-5-nitro-tert-butylbenzene is not extensively documented in publicly available literature. However, a significant body of research on related substituted benzenes provides a strong foundation for understanding its chemical behavior. The synthesis and reactivity of di-tert-butylbenzenes, brominated aromatics, and nitrated compounds have been subjects of considerable investigation.

Nitration of 1,2-di-tert-butylbenzene, for instance, yields a mixture of 3-nitro and 4-nitro isomers, with further nitration leading to various dinitro derivatives. researchgate.net This suggests that the directing effects of the bulky tert-butyl groups play a crucial role in the regioselectivity of electrophilic substitution reactions. Similarly, studies on the bromination of tert-butylbenzene (B1681246) and its derivatives have elucidated the steric hindrance and electronic effects that govern the introduction of bromine atoms onto the aromatic ring. researchgate.net The synthesis of various brominated derivatives of meta-di-tert-butylbenzene has also been described. researchgate.net

While a specific synthetic route to 3,4-Dibromo-5-nitro-tert-butylbenzene is not explicitly detailed, the existing literature on the synthesis of other substituted nitrobenzenes, such as 3,5-Dibromonitrobenzene, offers valuable insights into potential synthetic strategies. google.com These methods often involve multi-step sequences including bromination and nitration reactions. A plausible approach to synthesizing the target compound could involve the controlled bromination and subsequent nitration of a suitable tert-butylbenzene precursor.

Unresolved Questions and Challenges in its Chemistry

The chemistry of 3,4-Dibromo-5-nitro-tert-butylbenzene is fraught with intriguing but unanswered questions, primarily stemming from the unique substitution pattern. The combination of two adjacent bromine atoms, a nitro group, and a bulky tert-butyl group on the benzene (B151609) ring presents significant steric and electronic challenges.

A primary unresolved question is the precise influence of this specific arrangement of substituents on the reactivity and stability of the molecule. The steric hindrance imposed by the tert-butyl group and the two bromine atoms could significantly impact the accessibility of the remaining aromatic proton for further substitution reactions. Furthermore, the cumulative electronic effect of two electron-withdrawing bromine atoms and a strongly deactivating nitro group would render the aromatic ring highly electron-deficient, making electrophilic aromatic substitution exceptionally challenging.

Another key challenge lies in the development of a high-yield, regioselective synthesis of 3,4-Dibromo-5-nitro-tert-butylbenzene. The synthesis of polysubstituted benzenes with a specific substitution pattern is often complicated by the formation of isomeric byproducts. Achieving the desired 3,4-dibromo-5-nitro substitution pattern on a tert-butylbenzene core would likely require careful optimization of reaction conditions and potentially the use of specialized reagents or catalysts to overcome the inherent steric and electronic biases of the starting materials.

Promising Avenues for Future Synthetic Methodologies

Future research into the synthesis of 3,4-Dibromo-5-nitro-tert-butylbenzene could explore several promising avenues. One approach could involve the development of novel catalytic systems for the regioselective bromination and nitration of tert-butylbenzene derivatives. Modern cross-coupling methodologies could also be investigated as a means to introduce the bromo and nitro functionalities with high precision.

For instance, a potential synthetic strategy could start from a pre-functionalized tert-butylbenzene ring. A plausible route might involve the initial synthesis of a di-tert-butylbenzene isomer that can be selectively functionalized. The challenges of direct electrophilic substitution on highly substituted and deactivated rings might be circumvented by employing transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce the bromo and nitro groups.

Another avenue for exploration is the use of flow chemistry. This technology can offer precise control over reaction parameters such as temperature, pressure, and reaction time, which could be crucial for managing the exothermic nature of nitration reactions and for minimizing the formation of unwanted side products in the synthesis of this sterically hindered and electronically deactivated compound.

Potential for Further Mechanistic Investigations

The unique structure of 3,4-Dibromo-5-nitro-tert-butylbenzene makes it an excellent candidate for detailed mechanistic studies. Investigating its reactivity towards various electrophiles and nucleophiles would provide valuable data on the interplay of steric and electronic effects in highly substituted aromatic systems.

Computational chemistry could play a pivotal role in these investigations. Density Functional Theory (DFT) calculations could be employed to model the transition states of potential reactions and to predict the regioselectivity of further substitutions. Such theoretical studies, in conjunction with experimental work, could lead to a deeper understanding of the fundamental principles governing aromatic reactivity.

Furthermore, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography would be invaluable for characterizing the structure of the molecule and any reaction intermediates or products. These studies would provide concrete evidence to support or refute mechanistic hypotheses derived from computational models and reactivity studies.

Emerging Applications in Advanced Chemical Research

While direct applications of 3,4-Dibromo-5-nitro-tert-butylbenzene have not yet been reported, its highly functionalized and sterically congested nature suggests potential uses as a building block in advanced chemical research. The presence of three distinct functional groups—two bromine atoms, a nitro group, and a tert-butyl group—offers multiple handles for further chemical modification.

The bromine atoms could serve as reactive sites for cross-coupling reactions, allowing for the construction of more complex molecular architectures. The nitro group can be readily reduced to an amino group, opening up a wide range of derivatization possibilities for the synthesis of novel dyes, pharmaceuticals, or materials. The bulky tert-butyl group can be used to tune the solubility and solid-state packing of larger molecules derived from this core structure.

Given the applications of other substituted nitroaromatics in materials science and medicinal chemistry, it is conceivable that derivatives of 3,4-Dibromo-5-nitro-tert-butylbenzene could find use as intermediates in the synthesis of new organic electronic materials, high-energy materials, or as scaffolds for the development of new bioactive compounds. Its unique substitution pattern could lead to molecules with novel photophysical or biological properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3,4-Dibromo-5-nitrotertbutylbenzene, and how can intermediates be characterized?

- Methodology : The synthesis typically involves sequential halogenation and nitration of tert-butylbenzene derivatives. For example:

Bromination : Electrophilic bromination using Br₂ in the presence of FeBr₃ or Lewis acids under controlled temperatures (0–40°C) to achieve regioselectivity.

Nitration : Introduce the nitro group via mixed acid (HNO₃/H₂SO₄) at low temperatures to avoid over-nitration.

Purification : Column chromatography or recrystallization (e.g., using heptane or methanol) to isolate intermediates, as exemplified in brominated benzene syntheses .

- Characterization : Use NMR (¹H/¹³C) to confirm substitution patterns, IR spectroscopy for functional groups (e.g., NO₂ stretching at ~1520 cm⁻¹), and mass spectrometry for molecular ion validation. Cross-reference spectral data with databases like NIST Chemistry WebBook .

Q. How should researchers handle safety and stability concerns during experimental work with this compound?

- Guidelines :

- Storage : Store at –20°C in airtight, light-resistant containers to prevent degradation, as recommended for halogenated nitroaromatics .

- Handling : Use PPE (gloves, goggles) and work in fume hoods due to potential toxicity. Avoid contact with reducing agents to prevent explosive decomposition.

- Disposal : Follow institutional protocols for halogenated waste, neutralizing nitro groups with alkaline solutions (e.g., NaOH/ethanol) before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts or IR absorptions)?

- Methodology :

- Cross-validation : Combine multiple techniques (e.g., XRD for crystal structure, HPLC for purity >95%) to confirm molecular identity. For example, discrepancies in ¹H NMR may arise from steric effects of the tert-butyl group; compare with computed spectra (DFT simulations) .

- Controlled experiments : Vary solvent polarity (e.g., DMSO vs. CDCl₃) to assess solvent-induced shifts. Reference analogous compounds, such as 3-Nitrodibenzofuran, where nitro-group positioning affects spectral patterns .

Q. What strategies optimize regioselectivity in bromination steps for derivatives of tert-butylbenzene?

- Experimental Design :

- Directing effects : The tert-butyl group is a strong ortho/para-director, but bromine’s electronegativity may compete. Use kinetic control (low temps, short reaction times) to favor ortho-bromination, as seen in 5-Bromo-1,3-difluoro-2-[(R)-3-methylpentyl]benzene synthesis .

- Catalyst screening : Test Lewis acids (e.g., AlCl₃ vs. FeBr₃) to modulate reactivity. Document yield and selectivity ratios (e.g., GC-MS analysis) to identify optimal conditions.

Q. How can researchers ensure reproducibility in synthetic protocols for this compound?

- Best Practices :

- Detailed documentation : Record exact molar ratios, solvent purity, and temperature gradients. For example, deviations in hydrogenation conditions (e.g., pressure, catalyst loading) significantly impact yields in related bromoarene syntheses .

- Data sharing : Adhere to open-data principles by depositing protocols in repositories like Zenodo or Figshare, ensuring transparency and peer validation .

Q. What analytical methods are critical for assessing purity and stability under varying conditions?

- Approach :

- Stability testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Compare with nitrobenzene derivatives, where acetonitrile-methanol mixtures stabilize nitro groups during analysis .

- Purity assays : Use differential scanning calorimetry (DSC) to detect polymorphic changes and UV-Vis spectroscopy for quantification (ε calculated at λₘₐₓ ~270 nm).

Data Management and Contradiction Analysis

Q. How should researchers address conflicting reactivity observations (e.g., unexpected side reactions during nitration)?

- Troubleshooting :

- Mechanistic studies : Probe reaction intermediates via in situ IR or LC-MS. For example, nitro-group insertion in sterically hindered environments may require elevated temperatures or polar aprotic solvents (e.g., DMF) .

- Comparative analysis : Benchmark against structurally similar compounds, such as 4-Nitrocinnamic acid, where steric hindrance alters reaction pathways .

Q. What frameworks support ethical and rigorous data reporting for halogenated nitroaromatics?

- Recommendations :

- Metadata standards : Align with FAIR principles (Findable, Accessible, Interoperable, Reusable), detailing synthetic conditions, spectral raw data, and failure logs.

- Peer collaboration : Engage in interdisciplinary forums (e.g., ACS Halogen Chemistry Division) to reconcile data inconsistencies, as advocated in open-science initiatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.